Home > Products > Screening Compounds P16488 > (R)​-​Darifenacin-d4
(R)​-​Darifenacin-d4 - 1261734-81-9

(R)​-​Darifenacin-d4

Catalog Number: EVT-1488878
CAS Number: 1261734-81-9
Molecular Formula: C₂₈H₂₆D₄N₂O₂
Molecular Weight: 430.57
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Darifenacin Hydrobromide

Compound Description: Darifenacin hydrobromide (DFH) is a novel antimuscarinic agent used for the symptomatic treatment of urge incontinence, increased urinary frequency, and urgency in patients with overactive bladder syndrome. [] It is marketed under the brand name Enablex in the form of extended-release tablets. [] Antimuscarinic agents like DFH work by blocking the binding of acetylcholine to muscarinic receptors. []

5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Compound Description: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (BEDBF) is a starting material in the synthesis of darifenacin hydrobromide. [] It is considered a potential genotoxic impurity due to its structural alert. []

5-(2-Chloroethyl)-2,3-dihydrobenzofuran

Compound Description: 5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CEDBF) is a potential impurity arising from the synthesis of darifenacin hydrobromide. [] Similar to BEDBF, it is considered a potential genotoxic impurity. []

Oxidized 5-(2-Bromoethyl)benzofuran

Compound Description: Oxidized 5-(2-Bromoethyl)benzofuran is another potential genotoxic impurity that may arise during the synthesis of darifenacin hydrobromide. []

(3S)-N,N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (Dimer-1)

Compound Description: (3S)-N,N-bis[2-(2,3-dihydro-1-benzofuran-5-yl)ethyl]-2,2-diphenyl-2-(pyrrolidin-3-yl)acetamide (Dimer-1) is a dimeric byproduct identified during the process development of darifenacin hydrobromide. [, ]

(3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide (Dimer-2)

Compound Description: (3S)-N-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenyl-acetamide (Dimer-2) is another dimeric byproduct observed during the synthesis of darifenacin hydrobromide. [, ]

(3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide (R-isomer)

Compound Description: (3R)-2-{1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidin-3-yl}-2,2-diphenylacetamide is the R-enantiomer of darifenacin, identified as a byproduct during the synthesis of the drug substance. [, ]

Leukotriene D4 (LTD4)

Compound Description: Leukotriene D4 (LTD4) is a potent bronchoconstrictor that plays a significant role in asthma. [, , , , , , ] It acts through cysteinyl leukotriene receptors, particularly CysLT1. [, ]

Overview

(R)-Darifenacin-d4 is a deuterated form of darifenacin, a medication primarily used to treat overactive bladder by acting as an antimuscarinic agent. The deuteration enhances the compound's pharmacokinetic properties, making it a valuable tool in pharmacological research. Darifenacin itself is classified as a selective muscarinic receptor antagonist, particularly targeting the M3 subtype, which is involved in bladder contraction.

Source and Classification

Darifenacin was initially developed by the pharmaceutical company Pfizer and has been classified under the International Nonproprietary Names (INN) system as darifenacin hydrobromide. The deuterated variant, (R)-Darifenacin-d4, is synthesized for research purposes, particularly in studies involving metabolic pathways and drug interactions. This compound falls under the category of synthetic organic compounds used in medicinal chemistry.

Synthesis Analysis

The synthesis of (R)-Darifenacin-d4 can be approached through various methods, including:

  • Traditional Organic Synthesis: Utilizing standard organic reactions such as alkylation and condensation.
  • Deuteration Techniques: Involving the substitution of hydrogen atoms with deuterium during the synthesis process. This can be achieved through methods like:
    • Reduction Reactions: Using deuterated reducing agents in reactions where hydrogen would typically be introduced.
    • Exchange Reactions: Utilizing solvents or reagents that contain deuterium to facilitate the incorporation of deuterium into the molecular structure.

Technical details regarding the synthesis often involve controlling reaction conditions to ensure high yields and purity of the final product. For example, using sodium borohydride as a reducing agent can lead to effective deuteration while minimizing side reactions .

Molecular Structure Analysis

The molecular structure of (R)-Darifenacin-d4 is similar to that of darifenacin but includes four deuterium atoms replacing hydrogen atoms in specific positions. The chemical formula is C_22H_24D_4N_2O_2S, with a molecular weight slightly increased due to the presence of deuterium.

Structural Data

  • Molecular Weight: Approximately 388.58 g/mol
  • Chemical Structure: The compound features a complex structure with multiple rings and functional groups, including a sulfonamide moiety that contributes to its pharmacological activity.
Chemical Reactions Analysis

(R)-Darifenacin-d4 can undergo various chemical reactions typical for organic compounds, including:

  • Nucleophilic Substitution: Particularly at the sulfonamide group.
  • Hydrolysis: Involving cleavage of functional groups under acidic or basic conditions.
  • Oxidation and Reduction: These reactions can be influenced by the presence of deuterium, affecting reaction rates and mechanisms.

Technical details about these reactions often focus on optimizing conditions such as temperature, solvent choice, and catalysts to achieve desired outcomes with minimal by-products .

Mechanism of Action

The mechanism of action for (R)-Darifenacin-d4 mirrors that of darifenacin. It acts primarily by blocking muscarinic acetylcholine receptors in the bladder, specifically the M3 subtype. This blockade inhibits involuntary bladder contractions, thereby reducing urinary urgency and frequency.

Process Data

  • Binding Affinity: The binding affinity for muscarinic receptors can be quantitatively assessed through radiolabeled ligand binding assays.
  • Pharmacodynamics: Studies indicate that (R)-Darifenacin-d4 maintains similar pharmacodynamics to its non-deuterated counterpart while providing insights into metabolic stability due to its isotopic labeling .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol; limited solubility in water.

Chemical Properties

  • Stability: Generally stable under standard laboratory conditions but may degrade under extreme pH or temperature.
  • Reactivity: Reacts with strong acids or bases; sensitive to oxidation.

Relevant data from studies indicate that deuterated compounds often exhibit altered physical properties compared to their non-deuterated forms, which can influence their behavior in biological systems .

Applications

(R)-Darifenacin-d4 has several scientific uses:

  1. Pharmacokinetic Studies: Due to its isotopic labeling, it is used in studies examining drug metabolism and pharmacokinetics.
  2. Drug Interaction Research: Helps in understanding how darifenacin interacts with other medications and its metabolic pathways.
  3. Development of New Therapeutics: Insights gained from studying this compound can inform the design of new drugs targeting similar pathways.

Properties

CAS Number

1261734-81-9

Product Name

(R)​-​Darifenacin-d4

Molecular Formula

C₂₈H₂₆D₄N₂O₂

Molecular Weight

430.57

Synonyms

(R)​-1-​[2-​(2,​3-​Dihydro-​5-​benzofuranyl)​ethyl]​-​α,​α-​diphenyl-​3-​pyrrolidineacetamide​; (R)-(+)-3-(1-Carbamoyl-1,1-diphenylmethyl)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]pyrrolidine; ent-​Darifenacin

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.